molecular formula C19H17FIP B8648858 Fluoromethyltriphenylphosphonium iodide

Fluoromethyltriphenylphosphonium iodide

Cat. No.: B8648858
M. Wt: 422.2 g/mol
InChI Key: PMOSUCYLVOHJJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoromethyltriphenylphosphonium iodide is a quaternary phosphonium salt characterized by a fluoromethyl group (-CH2F) attached to a triphenylphosphonium cation and an iodide counterion. Phosphonium salts are widely used in organic synthesis as phase-transfer catalysts, ylide precursors for Wittig reactions, and in biochemical studies due to their lipophilicity and stability .

Properties

Molecular Formula

C19H17FIP

Molecular Weight

422.2 g/mol

IUPAC Name

fluoromethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C19H17FP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

PMOSUCYLVOHJJN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the phosphonium cation significantly influences molecular weight, melting point, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Substituent Characteristics Key References
Methyltriphenylphosphonium iodide C19H18IP 406.24 183–185 -CH3: Small, low steric hindrance
Ethyltriphenylphosphonium iodide C20H20IP 418.26 170 -CH2CH3: Moderate bulk
Isopropyltriphenylphosphonium iodide C21H22IP 432.29 190–194 -CH(CH3)2: High steric hindrance
Iodomethyltriphenylphosphonium iodide C19H18I2P 520.14 N/A -CH2I: Polarizable, heavy atom effect
α-Methoxymethyltriphenylphosphonium iodide C20H20IOP 458.24 N/A -CH2OCH3: Electron-withdrawing group
(Methyl-D3)triphenylphosphonium iodide C19H15D3IP 480.32 N/A -CD3: Isotopic labeling, increased mass
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., -OCH3 in α-methoxymethyl) enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
  • Isotopic Labeling : Deuterated analogs like (Methyl-D3)triphenylphosphonium iodide are valuable in metabolic studies and NMR spectroscopy due to isotopic effects .

Conductivity and Solid-State Behavior

Phosphonium salts with smaller anions (e.g., chloride) generally show lower conductivity due to reduced ion mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.